5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC18635659
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H14N2O3/c1-10-14-12(7-8-17-14)13(16(19)20)15(18-10)21-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3,(H,19,20) |
| Standard InChI Key | YIQRNBAFWSERHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1H-pyrrolo[2,3-c]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3. Key substituents include:
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A benzyloxy group at position 5, contributing to lipophilicity and receptor binding .
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A methyl group at position 7, enhancing metabolic stability.
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A carboxylic acid at position 4, enabling salt formation and solubility modulation .
The IUPAC name, 7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, reflects this substitution pattern. Its canonical SMILES string, CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2, and InChIKey, YIQRNBAFWSERHI-UHFFFAOYSA-N, provide unambiguous structural identifiers .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| Density | 1.3–1.4 g/cm³ (estimated) |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols for this specific compound are proprietary, analogous pyrrolopyridine derivatives are typically synthesized via:
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Cyclocondensation Reactions: Starting from substituted pyridines and pyrrole precursors, often using palladium-catalyzed cross-coupling .
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Functional Group Modifications: Introducing benzyloxy and methyl groups via nucleophilic aromatic substitution or alkylation .
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Carboxylic Acid Installation: Hydrolysis of ester intermediates or direct carboxylation .
For example, a related compound, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, was synthesized using bromination and methoxylation steps, yielding a melting point of 174–175°C .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. For instance, the benzyloxy group’s aromatic protons resonate at δ 7.2–7.4 ppm.
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Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 282.29.
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Infrared Spectroscopy (IR): Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) confirm the carboxylic acid and benzyloxy groups.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Benzyloxy Group: Enhances hydrophobic interactions with FGFR’s ATP-binding pocket .
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Methyl Substituent: Reduces off-target toxicity by limiting metabolic oxidation.
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Carboxylic Acid: Improves water solubility and enables salt formation for formulation .
Future Directions
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